n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine
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Overview
Description
n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the iodo group: The iodination of the phenyl ring can be carried out using reagents like iodine or iodinating agents.
Attachment of the cyclopentyl group: This step might involve alkylation reactions using cyclopentyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or methyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the phenyl ring.
Substitution: The iodo group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
n-Cyclopentyl-5-phenyl-2-methylpyrimidin-4-amine: Lacks the iodo group, which might affect its reactivity and biological activity.
n-Cyclopentyl-5-(4-bromophenyl)-2-methylpyrimidin-4-amine: Similar structure but with a bromine atom instead of iodine, which could influence its chemical properties and applications.
Uniqueness
The presence of the iodo group in n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine makes it unique compared to its analogs. Iodine atoms can participate in specific interactions, such as halogen bonding, and can be used as a handle for further functionalization.
Properties
CAS No. |
917896-26-5 |
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Molecular Formula |
C16H18IN3 |
Molecular Weight |
379.24 g/mol |
IUPAC Name |
N-cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H18IN3/c1-11-18-10-15(12-6-8-13(17)9-7-12)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,18,19,20) |
InChI Key |
JGXGORZAMDPHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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